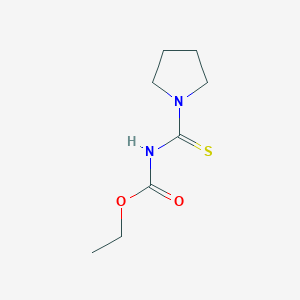

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves several chemical mechanisms. One of the common methods is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The molecular structure of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is represented by the formula C8H14N2O2S .Chemical Reactions Analysis

The key reaction for the formation of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical And Chemical Properties Analysis

The molecular weight of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is 202.28 .Aplicaciones Científicas De Investigación

Carcinogenicity and Metabolic Study

Ethyl carbamate (EC), also known as urethane, is a known carcinogen in laboratory animals. A study investigated its metabolism and interaction with pyridine, revealing significant insights into its metabolic pathways and potential genotoxic mechanisms. This study contributes to understanding the carcinogenic properties and metabolic processes of substances like ethyl carbamate (Page & Carlson, 1994).

Synthesis and Chemical Applications

A research study highlighted the synthesis of multicyclic pyrrolidines through a copper(I) catalyzed photobicyclization process involving ethyl N,N-diallylcarbamates. This process is significant for creating complex pyrrolidine structures, which have various applications in chemical synthesis (Salomon et al., 1984).

Potential in Anticancer Research

Research on ethyl carbamate derivatives, specifically those involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has shown potential applications in anticancer treatment. These studies contribute to the development of new anticancer agents and understanding their effects on cancer cell proliferation (Temple et al., 1983).

Biomedical Applications

A study on pyrrolidinium surfactants with a carbamate fragment showcased its potential in biomedical applications. These surfactants exhibit antimicrobial activity and could act as nanocontainers for hydrophobic substrates, indicating their utility in medical and pharmaceutical contexts (Kuznetsova et al., 2021).

Antibacterial Properties

Research on 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives has revealed their significant antibacterial properties. The impact of various substituents on the pyrrolidine ring was studied, contributing to the development of new antibacterial agents (Kim et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl N-(pyrrolidine-1-carbothioyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDVQOFXZZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)

![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)

![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)

![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)